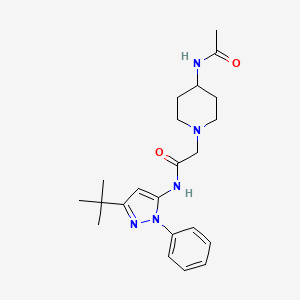![molecular formula C16H24N4O3 B7542441 3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide](/img/structure/B7542441.png)
3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide, also known as CPP or CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA, an inhibitory neurotransmitter in the central nervous system.
Mécanisme D'action
3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide-115 acts by inhibiting GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. This increase in GABA levels results in an overall decrease in neuronal activity, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
The increase in GABA levels caused by this compound-115 has been shown to have a number of biochemical and physiological effects. These include a decrease in anxiety-like behavior, an increase in seizure threshold, and a reduction in drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide-115 in lab experiments is its potency as a GABA aminotransferase inhibitor. This allows for a more precise manipulation of GABA levels in the brain. However, one limitation is that this compound-115 is not selective for GABA aminotransferase, and can also inhibit other enzymes in the brain.
Orientations Futures
1. Investigating the potential use of 3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide-115 in the treatment of other neurological and psychiatric disorders.
2. Developing more selective inhibitors of GABA aminotransferase.
3. Investigating the long-term effects of this compound-115 on brain function and behavior.
4. Exploring the potential use of this compound-115 in conjunction with other drugs to enhance its therapeutic effects.
5. Investigating the potential use of this compound-115 in enhancing cognitive function in healthy individuals.
Méthodes De Synthèse
3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide-115 can be synthesized by reacting 1-(2-methoxyphenyl)piperidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(tert-butoxycarbonyl)-L-serine methyl ester to give the corresponding amide. The tert-butoxycarbonyl protecting group is then removed using trifluoroacetic acid to give this compound-115.
Applications De Recherche Scientifique
3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety disorders. It has also been investigated for its potential use in enhancing cognitive function.
Propriétés
IUPAC Name |
3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-23-14-5-3-2-4-13(14)20-10-7-12(8-11-20)19-15(21)6-9-18-16(17)22/h2-5,12H,6-11H2,1H3,(H,19,21)(H3,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIVTYQMFKQWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)CCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
![N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)

![N-[1-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-yl]acetamide](/img/structure/B7542402.png)
![N-[1-(2-methylpropyl)imidazol-2-yl]thiadiazole-5-carboxamide](/img/structure/B7542410.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7542414.png)
![4-[2-[Cyclopropyl(methyl)amino]-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542421.png)
![5-methyl-N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542426.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542445.png)
![6-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7542459.png)
![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)